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Introduction: The Critical Gateway of Maltotriose
Utilization
Maltotriose, a trisaccharide composed of three α-1,4 linked glucose units, represents a

significant carbon source in various industrial and natural environments. In industries such as

brewing and baking, the efficient fermentation of maltotriose by yeast is paramount for product

quality and economic viability.[1] Incomplete utilization of this sugar can lead to undesirable

residual carbohydrates and flavor profiles.[2] For bacteria, particularly those inhabiting the

mammalian gut or involved in biotechnological processes, the ability to transport and

metabolize maltodextrins, including maltotriose, is crucial for their survival and function.[3]

The primary bottleneck for maltotriose metabolism in both yeast and bacteria is its transport

across the cell membrane.[4][5] This step is mediated by specific protein transporters

embedded within the cell membrane, which exhibit varying affinities and specificities for

maltotriose. Understanding the molecular mechanisms of these transporters is not only

fundamental to basic science but also holds immense potential for targeted drug development

and the rational design of improved microbial strains for industrial applications.

This comprehensive guide provides an in-depth analysis of the maltotriose transport systems

in both yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli as a model), detailing
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the key transporters, their mechanisms of action, and the regulatory networks that govern their

expression. Furthermore, we present detailed, field-proven protocols for studying these

transport systems, empowering researchers to investigate and manipulate these critical cellular

pathways.

Part I: Maltotriose Transport in Yeast
(Saccharomyces cerevisiae)
The uptake of α-glucosides like maltose and maltotriose in Saccharomyces cerevisiae is an

active process, primarily driven by proton symporters that utilize the electrochemical proton

gradient across the plasma membrane.[1] While several transporters are involved in α-

glucoside uptake, the transport of maltotriose is more specialized.

Key Maltotriose Transporters in Yeast
A number of transporters have been implicated in maltotriose uptake in yeast, with varying

degrees of efficiency and substrate specificity. These are primarily encoded by genes within the

MAL loci, as well as other related gene families.[4][6]

Agt1p (α-Glucoside Transporter 1): Encoded by the AGT1 gene, this permease is considered

the primary and most efficient transporter of maltotriose in many S. cerevisiae strains,

particularly brewing yeasts.[7][8] Agt1p is a broad-spectrum transporter, also capable of

transporting maltose, trehalose, sucrose, and other α-glucosides.[7][9] Studies have

conclusively shown that deleting the AGT1 gene can abolish a strain's ability to utilize

maltotriose, even if other maltose transporters are present.[1][10] The affinity of Agt1p for

maltotriose is relatively low, with a reported Km value of approximately 36 ± 2 mM.[1][7]

Malx1p Transporters (e.g., Mal21p, Mal31p, Mal61p): These transporters, encoded by genes

at various MAL loci, are primarily high-affinity maltose transporters.[1][11] There have been

conflicting reports regarding their ability to transport maltotriose.[1][5] Some studies suggest

they are incapable of efficient maltotriose transport, while others indicate they can

contribute to its uptake, albeit with a lower affinity compared to maltose.[2][7] This

discrepancy may be due to strain-specific variations or experimental conditions.[4]

Mph2p and Mph3p: These two identical proteins are also α-glucoside transporters.[4] Initial

studies suggested they could transport maltotriose, but later research has cast doubt on
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this, proposing that earlier findings might have been due to contamination of radiolabeled

maltotriose with maltose.[4]

Mtt1p (Mty1p): This transporter, discovered in lager brewing yeast (Saccharomyces

pastorianus), is unique in that it exhibits a higher affinity for maltotriose than for maltose.[12]

[13] It shares sequence identity with both the Malx1p and Agt1p transporters.[13]

Mechanism of Transport and Regulation
Yeast α-glucoside transporters, including those for maltotriose, function as H+-symporters.

They harness the energy stored in the proton gradient across the plasma membrane to drive

the uphill transport of the sugar into the cell.

The expression of these transporter genes is tightly regulated:

Induction: The presence of maltose or maltotriose in the medium induces the expression of

the MAL and AGT1 genes.[1][4] Interestingly, maltotriose has been shown to be a better

inducer of AGT1 expression than maltose in some strains.[1][14]

Glucose Repression: The presence of glucose, the preferred carbon source, strongly

represses the expression of these transporter genes, a phenomenon known as catabolite

repression.[15] This ensures that the yeast cell prioritizes the utilization of the most readily

available sugar.

Transcriptional Activation: The expression of the transporter and maltase genes is controlled

by a transcriptional activator protein, typically encoded by a MALx3 gene within the MAL

locus.[6][15]

Quantitative Data Summary: Yeast Maltotriose
Transporters
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Transporter Gene Organism
Km for
Maltotriose
(mM)

Other
Substrates

Reference(s
)

Agt1p AGT1 S. cerevisiae ~36

Maltose,

Trehalose,

Sucrose

[1][7]

Malx1p MALx1 S. cerevisiae

Lower affinity

than for

maltose

(variable)

Primarily

Maltose
[2][5]

Mtt1p MTT1/MTY1
S.

pastorianus

16 - 27

(higher

affinity than

for maltose)

Maltose,

Turanose,

Trehalose

[4][12]
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Caption: Maltotriose transport and regulation in S. cerevisiae.

Part II: Maltotriose Transport in Bacteria (Model:
Escherichia coli)
Bacteria have evolved sophisticated systems for the uptake of maltose and maltodextrins,

which are often preferred carbon sources.[3] The maltose/maltodextrin regulon of Escherichia

coli is a paradigm for understanding complex sugar utilization systems in bacteria.[16]

The Maltose/Maltodextrin ABC Transporter
The transport of maltotriose in E. coli is mediated by a high-affinity ATP-binding cassette

(ABC) transporter.[16][17] This multi-component system spans the outer and inner membranes.

LamB (Maltoporin): Located in the outer membrane, LamB is a specific porin that facilitates

the diffusion of maltose and maltodextrins (up to maltoheptaose) into the periplasmic space.

[16][18]

MalE (Maltose-Binding Protein): A soluble protein residing in the periplasm, MalE binds

maltose and maltodextrins with high affinity and delivers them to the inner membrane

transporter complex.[16][19] The binding of the substrate to MalE induces a conformational

change that is critical for the transport process.[19][20]

MalF and MalG: These are two integral inner membrane proteins that form the translocation

channel through which the sugar passes into the cytoplasm.[16][21]

MalK: This protein is the ATP-hydrolyzing subunit of the transporter, located on the

cytoplasmic side of the inner membrane.[16] The energy released from ATP hydrolysis

powers the translocation of the substrate against a concentration gradient.[3]

Mechanism of Transport and Regulation
The transport process begins with the diffusion of maltotriose through the LamB porin into the

periplasm. Here, it is captured by the MalE protein. The MalE-maltotriose complex then docks
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with the MalF/MalG permease, triggering ATP hydrolysis by MalK. This provides the energy to

open the transmembrane channel and release the maltotriose into the cytoplasm.

Regulation of the mal genes is a classic example of positive control:

MalT Activator: The expression of all mal genes is controlled by the transcriptional activator,

MalT.[3][16]

Inducer - Maltotriose: The true inducer of the mal regulon is intracellular maltotriose.[16]

[22][23] When maltotriose binds to MalT, along with ATP, it activates MalT, which can then

bind to mal gene promoters and initiate transcription.[3]

Catabolite Repression: The mal system is also subject to catabolite repression, mediated by

the cyclic AMP (cAMP)-cAMP receptor protein (CRP) complex, which ensures that glucose is

utilized preferentially.[16]

Inducer Exclusion: The activity of the maltose transporter is directly inhibited by the glucose

transport system. The unphosphorylated form of the enzyme IIAGlc of the

phosphotransferase system (PTS) interacts with MalK, inhibiting transport activity when

glucose is being actively transported.[16]

Quantitative Data Summary: Bacterial Maltotriose
Transporter
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Component Gene Location Function
Kd for
Maltotriose
(MalE)

Reference(s
)

LamB lamB
Outer

Membrane

Porin for

maltodextrin

diffusion

N/A [16][18]

MalE malE Periplasm

Substrate-

binding and

delivery

High affinity

(µM range)
[16][19]

MalF/MalG malF/malG
Inner

Membrane

Transmembra

ne channel
N/A [16][21]

MalK malK

Cytoplasm

(inner

membrane

associated)

ATPase

(energy

supply)

N/A [3][16]
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Caption: Maltotriose transport and regulation in E. coli.
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Part III: Experimental Protocols
The following protocols provide detailed methodologies for investigating maltotriose transport

in yeast and bacteria. These are foundational assays that can be adapted for specific research

questions.

Protocol 1: Radiolabeled Maltotriose Uptake Assay in
Yeast
This protocol measures the initial rate of maltotriose uptake into yeast cells using a

radiolabeled substrate.

Materials:

Yeast strain of interest

Yeast growth medium (e.g., YP medium with 2% maltotriose)

[14C]-Maltotriose (or other suitable radiolabel)

Unlabeled maltotriose

Ice-cold stop buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl)

Glass fiber filters (e.g., GF/C)

Scintillation vials and scintillation cocktail

Liquid scintillation counter

Vacuum filtration manifold

Procedure:

Cell Culture and Preparation: a. Grow yeast cells in a suitable medium (e.g., YP with 2%

maltotriose as the carbon source to induce transporter expression) to mid-log phase

(OD600 ≈ 0.8-1.0). b. Harvest cells by centrifugation (e.g., 3000 x g for 5 min at 4°C). c.

Wash the cell pellet twice with ice-cold sterile water. d. Resuspend the cells in an appropriate
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assay buffer (e.g., 50 mM MES-Tris, pH 5.5) to a final concentration of ~108 cells/mL. Keep

on ice.

Uptake Assay: a. Pre-warm cell suspension to the desired assay temperature (e.g., 30°C) for

5 minutes. b. Initiate the uptake reaction by adding [14C]-maltotriose to the cell suspension

to a final desired concentration (e.g., 1 mM). c. At specific time points (e.g., 0, 30, 60, 90,

120 seconds), withdraw a known volume of the cell suspension (e.g., 100 µL). d.

Immediately add the aliquot to a vacuum filtration manifold containing a glass fiber filter and

apply vacuum. e. Rapidly wash the filter with three aliquots of ice-cold stop buffer to remove

extracellular radiolabel. f. Transfer the filter to a scintillation vial.

Quantification: a. Add scintillation cocktail to each vial. b. Measure the radioactivity in each

sample using a liquid scintillation counter. c. Determine the initial rate of uptake from the

linear portion of the time course data (radioactivity vs. time). Express the rate as nmol of

maltotriose per minute per mg of dry cell weight.

Causality and Self-Validation:

Why induce with maltotriose? Pre-growth on maltotriose ensures that the relevant

transporter genes are expressed at a high level, allowing for measurable uptake rates.

Why use a stop buffer? The ice-cold stop buffer immediately halts metabolic activity and

transport, ensuring that the measured radioactivity reflects the amount of maltotriose
transported at that specific time point.

Self-Validation: Run a control with a high concentration of unlabeled maltotriose added

before the radiolabeled substrate to demonstrate competitive inhibition, confirming that the

uptake is carrier-mediated. A time-zero sample serves as a background control for non-

specific binding.

Protocol 2: Construction of a Yeast Transporter Gene
Knockout Mutant
This protocol describes the creation of a gene deletion mutant in S. cerevisiae using a PCR-

based homologous recombination strategy.[24][25]

Materials:
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S. cerevisiae strain

Plasmid containing a selectable marker (e.g., KanMX, URA3) flanked by common primer

binding sites.[26]

High-fidelity DNA polymerase for PCR

Oligonucleotide primers with homology to the target gene and the marker cassette

Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

Selective growth media (e.g., YPD + G418 for KanMX selection)

Procedure:

Design and Synthesis of Knockout Cassette Primers: a. Design forward and reverse primers.

Each primer will have two parts: a 5' region (~40-50 bp) that is homologous to the sequence

immediately upstream (forward primer) or downstream (reverse primer) of the target gene's

open reading frame (ORF). The 3' region of the primers will be complementary to the

sequences flanking the selectable marker on the template plasmid.[26]

PCR Amplification of the Deletion Cassette: a. Perform PCR using the designed primers and

the marker-containing plasmid as a template. b. This reaction will generate a linear DNA

fragment consisting of the selectable marker gene flanked by sequences homologous to the

regions surrounding the target gene in the yeast genome. c. Purify the PCR product.

Yeast Transformation: a. Prepare competent yeast cells using the lithium acetate method. b.

Transform the yeast cells with the purified PCR product. The homologous flanking regions

will direct the integration of the marker cassette into the genome at the target gene locus,

replacing the ORF.[24]

Selection and Verification of Transformants: a. Plate the transformed cells on a selective

medium (e.g., YPD containing G418 if using the KanMX marker). b. Incubate until colonies

appear. c. Verify the correct integration of the deletion cassette and the absence of the target

gene ORF by colony PCR using primers that anneal outside the integration site and within

the marker cassette.
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Causality and Self-Validation:

Why homologous recombination?S. cerevisiae has a highly efficient homologous

recombination system, which allows for the precise replacement of a genomic region with an

exogenous DNA fragment that shares homologous ends.[26]

Why a selectable marker? The marker allows for the positive selection of cells that have

successfully integrated the DNA cassette into their genome.

Self-Validation: The knockout must be verified by PCR using multiple primer pairs. A primer

pair flanking the target locus should produce a larger product in the mutant compared to the

wild-type. A primer pair specific to the wild-type ORF should yield no product in the mutant.

Protocol 3: Construction of a Bacterial Gene Knockout
Mutant using CRISPR/Cas9
This protocol outlines a method for creating a gene deletion in E. coli using the CRISPR/Cas9

system combined with λ-Red recombineering.[27][28]

Materials:

E. coli strain harboring the λ-Red recombinase system (e.g., on a temperature-sensitive

plasmid like pCasRed).[27]

A CRISPR/Cas9 plasmid system with a guide RNA (gRNA) expression cassette (e.g.,

pCRISPR).

Donor DNA template (a short double-stranded DNA fragment) containing the desired deletion

and flanking homology arms.

Reagents for preparing electrocompetent cells.

Electroporator.

Appropriate antibiotics for plasmid selection.

Procedure:
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Design gRNA and Donor DNA: a. Design a 20-nucleotide gRNA sequence that targets a

region within the gene to be deleted. The target site must be adjacent to a Protospacer

Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9). b. Clone the

gRNA sequence into the CRISPR plasmid. c. Design a donor DNA template (~100-200 bp)

that contains sequences homologous to the regions upstream and downstream of the

intended deletion. This donor DNA will be used to repair the Cas9-induced double-strand

break.[27]

Preparation of Recombineering-Ready Cells: a. Grow the E. coli strain containing the λ-Red

plasmid at the permissive temperature (e.g., 30°C). b. Induce the expression of the λ-Red

recombinase proteins (e.g., by adding L-arabinose). c. Prepare electrocompetent cells from

this culture.

Co-transformation and Gene Editing: a. Co-transform the electrocompetent cells with the

gRNA-expressing CRISPR plasmid and the linear donor DNA fragment via electroporation.

b. The expressed gRNA will guide the Cas9 nuclease to the target gene, creating a double-

strand break. c. The λ-Red system will facilitate the recombination of the donor DNA at the

break site, introducing the deletion.[27]

Selection and Verification: a. Plate the transformed cells on a medium containing the

appropriate antibiotic to select for the CRISPR plasmid. b. The CRISPR/Cas9 system is

lethal to cells that have not incorporated the donor DNA (as the target site remains intact),

thus providing a strong selection for successful mutants. c. Verify the deletion in the resulting

colonies by colony PCR and DNA sequencing. d. Cure the cells of the plasmids if necessary

(e.g., by shifting to a non-permissive temperature for the λ-Red plasmid).

Causality and Self-Validation:

Why CRISPR/Cas9? This system allows for highly specific and efficient targeted DNA

cleavage at a desired genomic locus.[28]

Why λ-Red? The λ-Red system provides the necessary recombinase activity to integrate the

donor DNA at the site of the double-strand break.[27]

Self-Validation: The deletion must be confirmed by PCR, which should show a smaller

product size in the mutant compared to the wild-type. The precise deletion should be verified
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by Sanger sequencing of the PCR product.

References
Maltose and Maltotriose Transporters in Brewer's Saccharomyces Yeasts: Polymorphic and
Key Residues in Their Activity. MDPI. [Link]
The Maltodextrin System of Escherichia coli: Metabolism and Transport. PMC. [Link]
Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces
cerevisiae Reveals a Determinant Role for the AGT1 Permease. PMC - NIH. [Link]
Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces
cerevisiae Reveals a Determinant Role for the AGT1 Permease. ASM Journals. [Link]
MalE of Group A Streptococcus Participates in the Rapid Transport of Maltotriose and
Longer Maltodextrins. PubMed Central. [Link]
Molecular analysis of maltotriose transport and utilization by Saccharomyces cerevisiae.
Molecular Analysis of Maltotriose Transport and Utilization by Saccharomycescerevisiae.
Applied and Environmental Microbiology - ASM Journals. [Link]
Improved Fermentation Performance of a Lager Yeast after Repair of Its AGT1 Maltose and
Maltotriose Transporter Genes. Applied and Environmental Microbiology - ASM Journals.
[Link]
Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces
cerevisiae Reveals a Determinant Role for the AGT1 Permease. Applied and Environmental
Microbiology - ASM Journals. [Link]
Maltose/maltodextrin system of Escherichia coli: transport, metabolism, and regulation.
Maltotriose Utilization by Industrial Saccharomyces Strains: Characterization of a New
Member of the α-Glucoside Transporter Family. PubMed Central. [Link]
Maltose and Maltotriose Active Transport and Fermentation by Saccharomyces
Cerevisiaes.
Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation.
Microbiology and Molecular Biology Reviews - ASM Journals. [Link]
Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli. Bio-protocol.
[Link]
Appendix 3: Creating Gene Knockouts in Yeast. Biology LibreTexts. [Link]
Regulation of Maltose Transport and Metabolism in Saccharomyces cerevisiae.
Maltose and Maltotriose Transport into Ale and Lager Brewer's Yeast Strains.
Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation.
Microbiology and Molecular Biology Reviews. [Link]
Structural basis for substrate specificity in the Escherichia coli maltose transport system.
The Maltodextrin System of Escherichia coli: Metabolism and Transport.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 17 Tech Support

https://www.benchchem.com/product/b156076?utm_src=pdf-body
https://www.benchchem.com/product/b156076?utm_src=pdf-body
https://www.benchchem.com/product/b156076?utm_src=pdf-body
https://www.benchchem.com/product/b156076?utm_src=pdf-body
https://www.benchchem.com/product/b156076?utm_src=pdf-body
https://www.benchchem.com/product/b156076?utm_src=pdf-body
https://www.benchchem.com/product/b156076?utm_src=pdf-body
https://www.benchchem.com/product/b156076?utm_src=pdf-body
https://www.benchchem.com/product/b156076?utm_src=pdf-body
https://www.benchchem.com/product/b156076?utm_src=pdf-body
https://www.benchchem.com/product/b156076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Specialization Restricts the Evolutionary Paths Available to Yeast Sugar Transporters.
Molecular Biology and Evolution - Oxford Academic. [Link]
An integrated transport mechanism of the maltose ABC importer. PMC - PubMed Central.
[Link]
Maltose and maltotriose can be formed endogenously in Escherichia coli from glucose and
glucose-1-phosphate independently of enzymes of the maltose system.
Maltose and Maltodextrin Utilization by Listeria monocytogenes Depend on an Inducible ABC
Transporter which Is Repressed by Glucose. PMC - PubMed Central. [Link]
Review of knockout technology approaches in bacterial drug resistance research. NIH. [Link]
Maltodextrin transport in the extremely thermophilic, lignocellulose degrading bacterium
Anaerocellum bescii (f. Caldicellulosiruptor bescii). Journal of Bacteriology - ASM Journals.
[Link]
Structures of maltose and trehalose. (A) Maltose...
Gene knockout. Protocols.io. [Link]
What do you think is the best system to do gene knockout in bacteria genome?
The Maltodextrin System of Escherichia coli: Metabolism and Transport. ASM Journals.
[Link]
Mechanism of maltodextrin transport through LamB.
Template plasmids optimized for deletion of multiple genes in yeast Saccharomyces
cerevisiae. Microbiology Spectrum - ASM Journals. [Link]
Maltose and Maltotriose Transporters in Brewer's Saccharomyces Yeasts: Polymorphic and
Key Residues in Their Activity. PMC - NIH. [Link]
Detection of MALx1 and AGT1 transporter genes in yeast strains. (A)...
Genomic organization of maltodextrin ABC transporters and neighboring genes associated
with amylose metabolism in Anaerocellum bescii.
New sugar transport gene evolved in yeast?
Structural, Physiological and Regulatory Analysis of Maltose Transporter Genes in
Saccharomyces eubayanus CBS 12357T. Frontiers. [Link]
Protocols for marker-free gene knock-out and knock-down in Kluyveromyces marxianus
using CRISPR/Cas9. FEMS Yeast Research - Oxford Academic. [Link]
High-Throughput Construction of Gene Deletion Cassettes for Generation of Neurospora
crassa Knockout Strains. PMC - NIH. [Link]
Yeast Knockout. Horizon Discovery. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 17 Tech Support

https://www.benchchem.com/product/b156076?utm_src=pdf-body
https://www.benchchem.com/product/b156076?utm_src=pdf-body
https://www.benchchem.com/product/b156076?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. journals.asm.org [journals.asm.org]

2. journals.asm.org [journals.asm.org]

3. Maltose/maltodextrin system of Escherichia coli: transport, metabolism, and regulation -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. Molecular analysis of maltotriose transport and utilization by Saccharomyces cerevisiae -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. Maltose and Maltotriose Transporters in Brewer’s Saccharomyces Yeasts: Polymorphic
and Key Residues in Their Activity - PMC [pmc.ncbi.nlm.nih.gov]

7. Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces
cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC
[pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Frontiers | Structural, Physiological and Regulatory Analysis of Maltose Transporter Genes
in Saccharomyces eubayanus CBS 12357T [frontiersin.org]

10. journals.asm.org [journals.asm.org]

11. researchgate.net [researchgate.net]

12. journals.asm.org [journals.asm.org]

13. Maltotriose Utilization by Industrial Saccharomyces Strains: Characterization of a New
Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. researchgate.net [researchgate.net]

16. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC
[pmc.ncbi.nlm.nih.gov]

17. journals.asm.org [journals.asm.org]

18. pnas.org [pnas.org]

19. MalE of Group A Streptococcus Participates in the Rapid Transport of Maltotriose and
Longer Maltodextrins - PMC [pmc.ncbi.nlm.nih.gov]

20. An integrated transport mechanism of the maltose ABC importer - PMC
[pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 17 Tech Support

https://journals.asm.org/doi/10.1128/aem.02570-07
https://journals.asm.org/doi/10.1128/aem.68.11.5326-5335.2002
https://pubmed.ncbi.nlm.nih.gov/9529892/
https://pubmed.ncbi.nlm.nih.gov/9529892/
https://www.mdpi.com/1422-0067/26/13/5943
https://pubmed.ncbi.nlm.nih.gov/12406721/
https://pubmed.ncbi.nlm.nih.gov/12406721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12250536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12250536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258630/
https://www.researchgate.net/publication/47933715_Maltose_and_Maltotriose_Transport_into_Ale_and_Lager_Brewer's_Yeast_Strains
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2018.01786/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2018.01786/full
https://journals.asm.org/doi/abs/10.1128/aem.02570-07?doi=10.1128/AEM.02570-07
https://www.researchgate.net/figure/Detection-of-MALx1-and-AGT1-transporter-genes-in-yeast-strains-A-Separation-of_fig1_5647474
https://journals.asm.org/doi/10.1128/aem.01558-08
https://pmc.ncbi.nlm.nih.gov/articles/PMC1214619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1214619/
https://www.researchgate.net/publication/216888837_Maltose_and_Maltotriose_Active_Transport_and_Fermentation_by_Saccharomyces_Cerevisiaes
https://www.researchgate.net/publication/286483048_Regulation_of_Maltose_Transport_and_Metabolism_in_Saccharomyces_cerevisiae
https://pmc.ncbi.nlm.nih.gov/articles/PMC1316994/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1316994/
https://journals.asm.org/doi/abs/10.1128/MMBR.62.1.204-229.1998?doi=10.1128%2FMMBR.62.1.204-229.1998
https://www.pnas.org/doi/10.1073/pnas.1311407110
https://pmc.ncbi.nlm.nih.gov/articles/PMC1855798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1855798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6906923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6906923/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


21. researchgate.net [researchgate.net]

22. journals.asm.org [journals.asm.org]

23. Maltose and maltotriose can be formed endogenously in Escherichia coli from glucose
and glucose-1-phosphate independently of enzymes of the maltose system - PubMed
[pubmed.ncbi.nlm.nih.gov]

24. yeastorfanproject.com [yeastorfanproject.com]

25. Yeast Knockout [horizondiscovery.com]

26. journals.asm.org [journals.asm.org]

27. bio-protocol.org [bio-protocol.org]

28. Review of knockout technology approaches in bacterial drug resistance research - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes & Protocols: Maltotriose Transport
Mechanisms in Yeast and Bacteria]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156076#maltotriose-transport-mechanisms-in-yeast-
and-bacteria]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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